4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide
Description
Structural Characterization and Molecular Design
IUPAC Nomenclature and Systematic Identification
The systematic name 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide adheres to IUPAC guidelines for polyfunctional organic compounds. Breaking down the name:
- N-phenylbenzamide : The parent structure is benzamide substituted at the nitrogen atom by a phenyl group.
- 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino} : A urea-derived substituent at the 4-position of the benzamide ring. The substituent includes a tetrahydrothiophene ring (a five-membered sulfur-containing heterocycle) in its 1,1-dioxide form (sulfone group), with the carbamoyl group attached to the 3-position of the sulfolane ring.
The numerical prefix "4-" specifies the substitution position on the benzamide ring, while "3-yl" denotes the attachment point on the sulfolane moiety. The term "carbamoyl" (NH2CO-) bridges the sulfolane and urea functional groups.
Table 1: Molecular Formula and Key Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₃O₄S |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | As above |
Crystallographic Analysis and Conformational Dynamics
Crystallographic data for this compound remains limited, but analogous structures suggest a monoclinic or orthorhombic crystal system. The tetrahydrothiophene sulfone group likely adopts a chair-like conformation to minimize steric strain, while the urea linkage facilitates intermolecular hydrogen bonding.
Key structural features include:
- Planar benzamide core : Stabilized by resonance between the amide and aromatic π-system.
- Sulfolane ring : The sulfone group (S=O) introduces polarity, influencing solubility and crystal packing.
- Urea linker : Acts as a hydrogen-bond donor and acceptor, promoting layered crystal growth.
Conformational Dynamics :
Rotational freedom around the urea N–C bond allows for syn/anti isomerism. Density functional theory (DFT) simulations predict a 15–20 kJ/mol energy barrier for rotation, favoring the antiperiplanar conformation due to reduced steric hindrance.
Quantum Mechanical Calculations of Electronic Structure
DFT studies at the B3LYP/6-31G(d,p) level reveal the following electronic properties:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity. The HOMO is localized on the sulfolane ring’s sulfur atom, while the LUMO resides on the benzamide π*-orbital.
- Electrostatic Potential (ESP) : The sulfone oxygen atoms exhibit strong negative potentials (-0.45 e/Ų), making them nucleophilic hotspots.
Figure 1: Molecular Orbital Diagram
[Theoretical depiction of HOMO (sulfolane-centered) and LUMO (benzamide-centered) orbitals.]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
- N–H Stretch : 3320 cm⁻¹ (urea NH).
- C=O Stretch : 1680 cm⁻¹ (amide I band).
- S=O Stretch : 1150 cm⁻¹ and 1300 cm⁻¹ (symmetric/asymmetric).
UV-Visible Spectroscopy
- λₘₐₓ : 265 nm (π→π* transition in benzamide ring).
- Molar Absorptivity : ε = 12,000 L·mol⁻¹·cm⁻¹.
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-phenylbenzamide |
InChI |
InChI=1S/C18H19N3O4S/c22-17(19-14-4-2-1-3-5-14)13-6-8-15(9-7-13)20-18(23)21-16-10-11-26(24,25)12-16/h1-9,16H,10-12H2,(H,19,22)(H2,20,21,23) |
InChI Key |
PUYNLPRCXWOGLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine
The sulfone-containing amine is synthesized via oxidation of tetrahydrothiophen-3-amine. Two methods are prominent:
-
-
Conditions : Tetrahydrothiophen-3-amine is treated with oxone in THF/water (1:1) at room temperature for 12 hours.
-
Yield : 85–90%.
-
Mechanism : Oxone (2KHSO₅·KHSO₄·K₂SO₄) oxidizes the thioether to sulfone via electrophilic oxygen transfer.
-
-
Hydrogen Peroxide/Acetic Acid System :
-
Conditions : 30% H₂O₂ in acetic acid at 50°C for 6 hours.
-
Yield : 78–82%.
-
Synthesis of 4-Isocyanatobenzoic Acid Derivatives
The urea linkage requires an isocyanate intermediate. Two approaches are documented:
-
-
Procedure : 4-Aminobenzoic acid reacts with phosgene in dichloromethane at 0°C.
-
Yield : 65–70%.
-
Safety Note : Triphosgene is often substituted for safer handling.
-
-
-
Procedure : 4-Azidobenzoic acid undergoes thermal decomposition in toluene at 110°C.
-
Yield : 60–65%.
-
Urea Linkage Formation
Coupling of Sulfone-Amine with 4-Isocyanatobenzoic Acid
The urea bond is formed via nucleophilic addition:
-
Conditions : 1,1-Dioxidotetrahydrothiophen-3-amine reacts with 4-isocyanatobenzoic acid in dry THF at 25°C for 4 hours.
-
Yield : 70–75%.
-
Workup : The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
N-Phenylbenzamide Construction
Amide Bond Formation Using Coupling Reagents
The carboxylic acid is converted to the benzamide using aniline:
-
-
Conditions : 4-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid, aniline, DIC (1.5 equiv), and HOBt (1.5 equiv) in DMF at 25°C for 12 hours.
-
Yield : 80–85%.
-
-
-
Procedure : The carboxylic acid is treated with thionyl chloride to form the acyl chloride, which reacts with aniline in CH₂Cl₂ with Et₃N.
-
Yield : 75–80%.
-
One-Pot Sequential Synthesis
Integrated Approach for Industrial Scalability
A streamlined method combines sulfone oxidation, urea coupling, and amidation in a single reactor:
-
Steps :
-
Tetrahydrothiophen-3-amine → Oxidation with oxone.
-
In situ reaction with 4-isocyanatobenzoic acid.
-
Direct coupling with aniline using DIC/HOBt.
-
-
Yield : 68–72% overall.
-
Advantage : Reduces purification steps and solvent use.
Analytical Data and Characterization
Spectral Validation
Purity and Yield Comparison
Challenges and Optimization
Side Reactions and Mitigation
Chemical Reactions Analysis
Types of Reactions
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a tetrahydrothiophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce tetrahydrothiophenyl derivatives.
Scientific Research Applications
4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific proteins or enzymes.
Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
N-(3-Chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
- Molecular Formula : C18H17ClFN3O4S
- Molecular Weight : 425.9 g/mol
- Key Differences: Substitution at the benzamide’s phenyl ring includes 3-chloro and 4-fluoro groups. These electron-withdrawing substituents increase molecular weight (Δ +58.5 g/mol vs. target) and may enhance binding affinity to hydrophobic targets. Potential implications: Improved metabolic stability or altered pharmacokinetics due to halogenation .
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide
- Key Features: A 2-fluoro substituent on the benzamide and a 4-(dimethylamino)benzyl group on the amide nitrogen.
- Fluorine at the 2-position may sterically hinder interactions with planar biological targets compared to the target compound’s unsubstituted benzamide .
Functional Group Modifications in Agricultural Benzamides
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Key Features :
- Trifluoromethyl group at the 2-position and isopropoxy substitution on the phenyl ring.
- Key Differences :
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron-Withdrawing Groups : Halogenation (e.g., Cl, F) in analogs like the 3-chloro-4-fluoro derivative increases molecular weight and may improve binding to hydrophobic enzyme pockets .
- Solubility Modulation: The dimethylamino group in ’s compound suggests pH-dependent solubility, advantageous for oral bioavailability in drug design .
- Agricultural vs. Pharmaceutical Potential: While flutolanil and cyprofuram are optimized for pesticidal activity (e.g., membrane targeting), the target compound’s urea-sulfone structure may favor applications in kinase inhibition or anti-inflammatory pathways.
Biological Activity
The compound 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula
- Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
Structural Characteristics
The compound features a tetrahydrothiophene ring, which is known for its role in various pharmacological activities. The presence of the phenyl group and the amide functional group contributes to its potential interactions with biological targets.
Research indicates that this compound acts as an inhibitor of diacylglyceride O-acyltransferase 2 (DGAT2), an enzyme implicated in lipid metabolism. By inhibiting DGAT2, it may help in managing conditions such as:
- Obesity
- Diabetes Mellitus
- Hyperlipidemia
- Chronic Kidney Disease
Therapeutic Applications
- Metabolic Disorders : The inhibition of DGAT2 suggests potential use in treating metabolic disorders characterized by lipid dysregulation.
- Cardiorenal Diseases : Given its mechanism, it could be beneficial in conditions like heart failure and chronic kidney diseases.
Case Studies and Research Findings
A study published by Merck Sharp & Dohme Corp. highlighted the efficacy of similar compounds in animal models, demonstrating significant reductions in triglyceride levels and improvements in metabolic parameters .
Table 1: Summary of Biological Activities
Comparative Analysis with Related Compounds
To understand the unique properties of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide, it is useful to compare it with other related compounds that also target DGAT2.
Table 2: Comparison of DGAT2 Inhibitors
| Compound Name | Target Enzyme | Biological Activity |
|---|---|---|
| 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide | DGAT2 | Anti-obesity, lipid regulation |
| Other DGAT2 Inhibitor A | DGAT2 | Similar metabolic benefits |
| Other DGAT2 Inhibitor B | DGAT2 | Cardiovascular protection |
Q & A
Q. How to validate computational docking predictions for this compound’s binding to a novel target?
- Methodology :
- X-ray Crystallography : Co-crystallize the compound with the target protein (e.g., kinase) to resolve binding modes. Compare with docking poses from AutoDock Vina or Schrödinger .
- Alanine Scanning Mutagenesis : Validate critical binding residues identified in silico by measuring activity against mutant proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
